molecular formula C20H21N5O4 B2576389 8-((furan-2-ylmethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-24-6

8-((furan-2-ylmethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2576389
CAS No.: 876891-24-6
M. Wt: 395.419
InChI Key: YZIOFVRTGSIDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((furan-2-ylmethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has shown that derivatives of purine-2,6-dione, which share structural similarities with the compound , exhibit significant analgesic and anti-inflammatory activities. A study by Zygmunt et al. (2015) reported the synthesis of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, demonstrating these compounds' effectiveness in pharmacological models, highlighting their potential as new analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Antiprotozoal Activity

Another study focused on the synthesis and antiprotozoal activity of aza-analogues of furamidine, indicating strong in vitro and in vivo activities against Trypanosoma and Plasmodium species. This suggests that modifications on the furan moiety, similar to those in the compound of interest, can lead to significant biological activities, providing a pathway for the development of new antiprotozoal agents (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Chemical Transformations and Synthesis

In the realm of chemistry, studies have also explored the catalytic transformation of bio-derived furans into valuable ketoacids and diketones using water-soluble ruthenium catalysts. This research underscores the versatility of furan derivatives in catalysis and organic synthesis, suggesting potential industrial and pharmaceutical applications (Gupta, Tyagi, Dwivedi, Mobin, & Singh, 2015).

Antimicrobial and Antifungal Activities

Furthermore, derivatives of xanthines, closely related to the compound , have been studied for their physicochemical and biological properties, including antimicrobial and antifungal activities. These findings suggest a promising avenue for the development of new antimicrobial agents based on purine derivatives, highlighting the importance of structural modifications for enhancing biological activity (Romanenko, Ivanchenko, Nazarenko, Diachkov, Kamyshnyi, & Polishchuk, 2016).

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-24-17-16(18(26)23-20(24)27)25(10-9-13-5-7-14(28-2)8-6-13)19(22-17)21-12-15-4-3-11-29-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIOFVRTGSIDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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